N-(3-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a dimethylsulfamoyl group, and a quinoline moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Nitration and Reduction: The synthesis begins with the nitration of acetophenone to form 3-nitroacetophenone, followed by reduction to obtain 3-aminoacetophenone.
Acetylation: The amino group is then acetylated to form N-(3-acetylphenyl)acetamide.
Quinoline Derivative Formation: The quinoline moiety is synthesized separately, often involving the reaction of aniline derivatives with appropriate reagents to form the quinoline ring.
Coupling Reaction: The final step involves coupling the quinoline derivative with the N-(3-acetylphenyl)acetamide through a sulfanyl linkage, using dimethylsulfamoyl chloride as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity . The quinoline moiety may also play a role in binding to DNA or other cellular components, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-(decyloxy)benzamide
- N-(3-acetylphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(3-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is unique due to its combination of an acetylphenyl group, a dimethylsulfamoyl group, and a quinoline moiety. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .
Properties
Molecular Formula |
C22H23N3O4S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H23N3O4S2/c1-14-10-22(24-20-9-8-18(12-19(14)20)31(28,29)25(3)4)30-13-21(27)23-17-7-5-6-16(11-17)15(2)26/h5-12H,13H2,1-4H3,(H,23,27) |
InChI Key |
GOOZYOFMVVQJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.